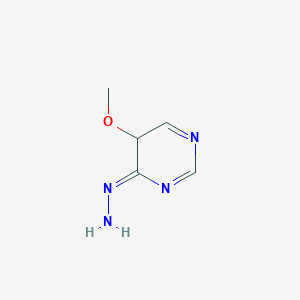![molecular formula C6H3BrN2OS B12357437 6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357437.png)
6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and structural similarity to purines, making it a valuable scaffold in drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, followed by pyrimidone formation, bromination, and cyclization . The Gewald reaction is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source, leading to the formation of 2-aminothiophenes .
Industrial Production Methods: For industrial-scale production, the process is optimized to be robust and scalable. The method involves standard laboratory equipment and avoids the use of chromatography for purification, making it cost-effective and efficient . The overall yield of the product can reach up to 49% .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Heck coupling reactions, which are highly dependent on the choice of catalyst, solvent, and base.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed.
Major Products: The major products formed from these reactions include various substituted thienopyrimidines, which are valuable intermediates in the synthesis of pharmaceutical compounds .
Aplicaciones Científicas De Investigación
6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protein kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, the compound disrupts key signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds in the thienopyrimidine family:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but with a chlorine atom, this compound also exhibits significant biological activity.
4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have a pyridine ring instead of a thiophene ring, offering different pharmacological properties.
Uniqueness: The unique combination of a bromine atom and a thienopyrimidine scaffold in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C6H3BrN2OS |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-3H |
Clave InChI |
STNXRAKBVFVFIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=NC=NC(=O)C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
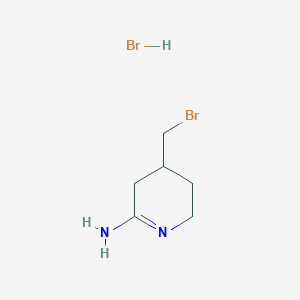
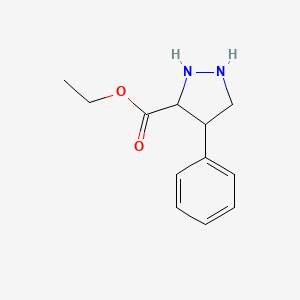

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)
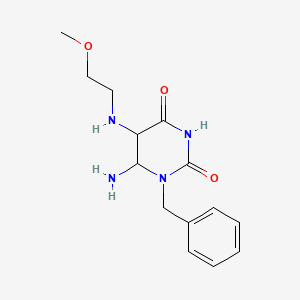
![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)
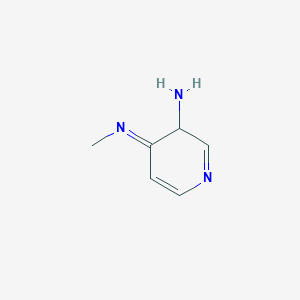
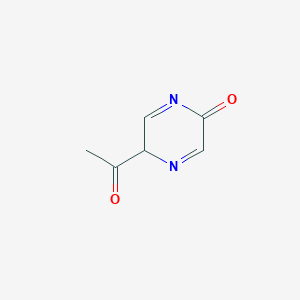
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)
